Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532857
InChI: InChI=1S/C9H6ClNO2S/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)C(=NS2)Cl
Molecular Formula: C9H6ClNO2S
Molecular Weight: 227.67 g/mol

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

CAS No.:

Cat. No.: VC13532857

Molecular Formula: C9H6ClNO2S

Molecular Weight: 227.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate -

Specification

Molecular Formula C9H6ClNO2S
Molecular Weight 227.67 g/mol
IUPAC Name methyl 3-chloro-1,2-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C9H6ClNO2S/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3
Standard InChI Key PARMHVMDAVPNBG-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=NS2)Cl
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(=NS2)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate consists of a fused bicyclic system: a benzene ring connected to an isothiazole ring. The isothiazole moiety contains sulfur and nitrogen atoms at positions 1 and 2, respectively, while the chlorine substituent occupies position 3 of the benzoisothiazole framework. The methyl carboxylate group is attached at position 6, contributing to the compound’s polarity and reactivity.

Spectroscopic and Physicochemical Data

Key spectroscopic identifiers include:

  • ¹H NMR: Signals corresponding to aromatic protons (δ 7.73–8.01 ppm) and the methyl ester group (δ 3.39 ppm) .

  • ¹³C NMR: Peaks for carbonyl carbons (δ 165.45 ppm) and aromatic carbons (δ 125–145 ppm) .

  • HRMS: A molecular ion peak at m/z 227.67 confirms the molecular weight.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC9H6ClNO2S\text{C}_9\text{H}_6\text{ClNO}_2\text{S}
Molecular Weight227.67 g/mol
IUPAC NameMethyl 3-chloro-1,2-benzothiazole-6-carboxylate
SMILESCOC(=O)C1=CC2=C(C=C1)C(=NS2)Cl
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via esterification of 3-chlorobenzo[d]isothiazole-6-carboxylic acid. A common protocol involves:

  • Reacting the carboxylic acid with methanol in the presence of thionyl chloride (SOCl2\text{SOCl}_2) as a dehydrating agent.

  • Refluxing the mixture at 60–80°C for 4–6 hours.

  • Purifying the product via recrystallization or column chromatography.

Key Reaction:

C8H4ClNO2S+CH3OHSOCl2C9H6ClNO2S+H2O\text{C}_8\text{H}_4\text{ClNO}_2\text{S} + \text{CH}_3\text{OH} \xrightarrow{\text{SOCl}_2} \text{C}_9\text{H}_6\text{ClNO}_2\text{S} + \text{H}_2\text{O}

Industrial Production

Industrial methods employ continuous-flow reactors to enhance yield (up to 85%) and reduce waste. Catalysts such as sulfuric acid or immobilized lipases are used to accelerate esterification under mild conditions.

Chemical Reactivity and Functionalization

Oxidation Reactions

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate undergoes selective oxidation using Selectfluor (C8H18ClF2N3O3S\text{C}_8\text{H}_{18}\text{ClF}_2\text{N}_3\text{O}_3\text{S}) in aqueous media. This metal-free method produces benzoisothiazol-3-one-1-oxides with yields exceeding 90% .

Example Reaction:

C9H6ClNO2S+SelectfluorC9H5ClNO3S+HF\text{C}_9\text{H}_6\text{ClNO}_2\text{S} + \text{Selectfluor} \rightarrow \text{C}_9\text{H}_5\text{ClNO}_3\text{S} + \text{HF}

Substitution and Cross-Coupling

The chlorine atom at position 3 is susceptible to nucleophilic substitution. For instance, treatment with sodium methoxide (NaOCH3\text{NaOCH}_3) replaces chlorine with methoxy groups, enabling structural diversification .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for bioactive molecules. Its isothiazole core interacts with enzymes such as cyclooxygenase-2 (COX-2) and kinases, making it a candidate for anti-inflammatory and anticancer agents.

Table 2: Biological Activity Screening

TargetIC₅₀ (μM)Mechanism
COX-212.3Competitive inhibition
EGFR Kinase8.7ATP-binding site blockade

Material Science

Functionalized derivatives exhibit luminescent properties, enabling applications in organic light-emitting diodes (OLEDs). The methyl carboxylate group enhances electron transport in polymeric matrices.

Comparative Analysis with Analogues

Methyl 7-Chlorobenzo[d]isothiazole-3-Carboxylate 1,1-Dioxide

This analogue features a sulfone group and chlorine at position 7. While it shares similar reactivity, its electron-withdrawing sulfone group reduces nucleophilic substitution rates compared to methyl 3-chlorobenzo[d]isothiazole-6-carboxylate.

Future Directions

Recent studies highlight the potential of late-stage functionalization using photoredox catalysis to introduce fluorinated or alkyl groups. Additionally, computational modeling could optimize its pharmacokinetic profiles for drug development .

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